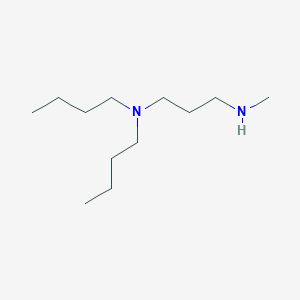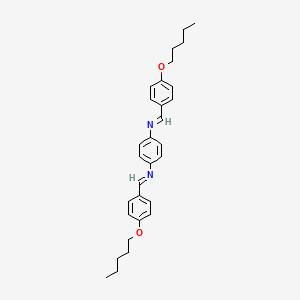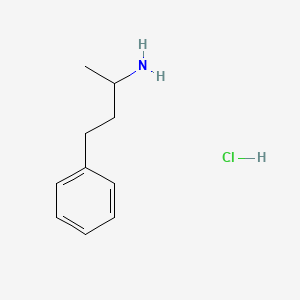
1,3-Propanediamine, N,N-dibutyl-N'-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Dibutyl-1,3-propanediamine and 3-(Dibutylamino)propylamine . This compound is characterized by its two butyl groups and one methyl group attached to the nitrogen atoms in the 1,3-propanediamine structure.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- can be synthesized through the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to yield 3-(dibutylamino)propylamine hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base .
Industrial Production Methods
The industrial production of this compound involves a continuous process using a fixed-bed reactor. The starting materials, dimethylamine and acrylonitrile, are reacted in a molar ratio of 10:1 to 1:1 at a temperature range of 10-120°C. The intermediate product, dimethylaminopropionitrile, is then hydrogenated in the presence of a Raney-Ni catalyst and an alcohol solution containing 0.1-10% base. This process yields N,N-dimethyl-1,3-propanediamine with a high conversion rate and selectivity .
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
1,3-Propanediamine, N,N-dibutyl-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, ion exchange resins, epoxy resin hardeners, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, and anti-stripping agents for asphalt
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but with two methyl groups instead of butyl groups.
N,N-Dibutyl-1,3-propanediamine: Similar structure but without the methyl group.
3-(Dimethylamino)-1-propylamine: Similar structure but with dimethyl groups instead of dibutyl groups
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is unique due to its specific combination of butyl and methyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
属性
CAS 编号 |
189625-05-6 |
|---|---|
分子式 |
C12H28N2 |
分子量 |
200.36 g/mol |
IUPAC 名称 |
N',N'-dibutyl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3 |
InChI 键 |
JGDRVSWEZYEQOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)

![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
